molecular formula C11H12N2O B8803334 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol CAS No. 38779-78-1

4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

Cat. No. B8803334
CAS RN: 38779-78-1
M. Wt: 188.23 g/mol
InChI Key: XIUXPALHIFLMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346807B2

Procedure details

Chlorobenzaldehyde (160 mmol) was added to a suspended solution of 2,3-butanedione monoxime (240 mmol) in EtOH. After stirring for 30 minutes, 2,3-butanedione monoxime (240 mmol) and 112 mL of 28% ammonia water were added. The reaction mixture was stirred for 12 hours at room temperature. The mixture was concentrated under reduced pressure and the residue was diluted with methylene chloride. The organic layer was washed with brine, dried over MgSO4 and concentrated under reduced pressure. Purification by column chromatography on silica gel with an eluent of 5% MeOH in CH2Cl2 gave 19.3 g (64%) of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol as a white solid.
Quantity
160 mmol
Type
reactant
Reaction Step One
Quantity
240 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
240 mmol
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10]/[C:11](/[C:14]([CH3:16])=O)=[N:12]\[OH:13].O.[NH3:18]>CCO>[CH3:16][C:14]1[N:18]=[C:4]([C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:2]=2)[N:12]([OH:13])[C:11]=1[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
160 mmol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
240 mmol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
240 mmol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
112 mL
Type
reactant
Smiles
O.N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 12 hours at room temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel with an eluent of 5% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N=C(N(C1C)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.